molecular formula C24H20N2O5S2 B2597721 Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate CAS No. 397288-54-9

Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate

Cat. No.: B2597721
CAS No.: 397288-54-9
M. Wt: 480.55
InChI Key: GLZKUNCZXZNAAP-UHFFFAOYSA-N
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Description

“Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate” is a chemical compound with the empirical formula C15H15NO4S . It is also known as MSAB and is available in powder form .


Molecular Structure Analysis

The molecular weight of this compound is 305.35 . The structure is composed of a benzothiophene ring attached to a carboxylate group, and a sulfonylamino group attached to a benzoyl group .


Physical and Chemical Properties Analysis

This compound is an off-white to purple powder . It is soluble in DMSO at a concentration of 25 mg/mL . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Building Blocks for Biologically Active Compounds

Optically active syn-α-amidoalkylphenyl sulfones can be synthesized from chiral aldehydes, leading to the preparation of important building blocks for biologically active compounds. This method, which involves the reaction of N-acylimines with sodium methanenitronate to afford nitro adducts with high anti diastereoselectivity, results in optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives serve as critical components for the development of pharmacologically active agents (Foresti et al., 2003).

Structural Characterisation of Metal Complexes

The interaction of specific sulfonamides with 2-pyridinecarboxaldehyde and N-tosyl-1,2-diaminobenzene has been studied, leading to the synthesis of metal complexes that incorporate 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene derivatives. These compounds have been thoroughly characterized by various techniques, including elemental analyses, magnetic measurements, IR, mass spectrometry, and X-ray diffraction, demonstrating their potential in the field of coordination chemistry and material science (Sousa et al., 2001).

Antimicrobial Activity

A series of compounds incorporating the sulfonamide moiety demonstrated significant antimicrobial activity against a variety of pathogens. The synthesized compounds were evaluated for their antibacterial and antifungal effects, showing potent activity compared to reference drugs. This highlights the potential of these derivatives in developing new antimicrobial agents (Ghorab et al., 2017).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds through reactions involving methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate derivatives has been explored. These processes lead to the formation of various heterocyclic frameworks, which are important for pharmaceutical development and organic chemistry research. Through strategic functionalization and reaction with different nucleophiles, these derivatives provide a versatile approach to synthesizing complex heterocyclic structures (Ukrainets et al., 2014).

Safety and Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . The WGK is 3 . The Flash Point is not applicable .

Properties

IUPAC Name

methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S2/c1-15-11-13-16(14-12-15)33(29,30)26-19-9-5-3-7-17(19)23(27)25-21-18-8-4-6-10-20(18)32-22(21)24(28)31-2/h3-14,26H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZKUNCZXZNAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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